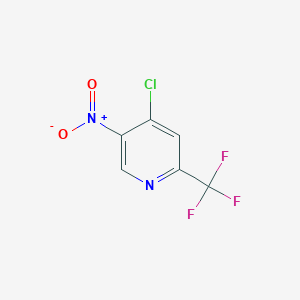

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Description

The exact mass of the compound 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-3-1-5(6(8,9)10)11-2-4(3)12(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVLYVRVIUJULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625278 | |

| Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438554-45-1 | |

| Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine CAS number

An In-depth Technical Guide to 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine CAS Number: 438554-45-1

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique architecture, featuring a trifluoromethyl group for metabolic stability, a nitro group for synthetic diversification, and a reactive chloro-substituent, makes it a valuable and versatile building block. The strategic placement of these functional groups on the pyridine scaffold allows for a wide range of chemical transformations, enabling the construction of complex molecular targets.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It covers the compound's fundamental properties, a logical synthetic pathway, key chemical reactivities, detailed experimental protocols for its principal transformations, and essential safety and handling information. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding for practical application.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development.

Compound Identifiers

A summary of the key identifiers for 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is provided below.

| Identifier | Value | Source(s) |

| CAS Number | 438554-45-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₂ClF₃N₂O₂ | [1][2][5] |

| Molecular Weight | 226.54 g/mol | [1][5] |

| IUPAC Name | 4-chloro-5-nitro-2-(trifluoromethyl)pyridine | [6] |

| Synonyms | 4-Chloro-5-nitro-α,α,α-trifluoro-2-picoline | [1][5] |

| InChI Key | VBVLYVRVIUJULO-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physicochemical properties of this compound are critical for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 231.6 ± 40.0 °C at 760 mmHg | [1] |

| Flash Point | 93.9 ± 27.3 °C | [1] |

| Refractive Index | 1.494 | [1] |

| XLogP3 | 2.00 | [1] |

| Polar Surface Area | 58.7 Ų | [1] |

Synthesis and Mechanism

The synthesis of trifluoromethylpyridines is a topic of significant industrial importance.[7] While numerous methods exist for their preparation, a common strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the modification of a pre-formed pyridine.[7] A plausible and efficient synthetic route to 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine starting from the known precursor 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS: 50650-59-4) is outlined below.[8]

This multi-step synthesis is designed for efficiency and control over the introduction of each functional group.

Caption: Key reactivity pathways of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine.

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the C4 position is highly activated towards SNAr. This is because the electron-withdrawing ring nitrogen and the C2-trifluoromethyl group stabilize the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. [9]This enhanced reactivity allows for the facile introduction of a wide variety of nucleophiles (amines, alcohols, thiols), making it a cornerstone reaction for generating diverse libraries of compounds. The para-relationship of the leaving group to the ring nitrogen provides superior resonance stabilization of the reaction intermediate compared to substitution at the C3 position. [3][9]* Reduction of the C5-Nitro Group: The nitro group can be selectively reduced to an amine. This transformation is crucial as it unmasks a versatile functional group. The resulting aniline derivative can participate in a vast range of subsequent reactions, including amide bond formation, diazotization, and reductive amination, further expanding the synthetic possibilities.

Field-Proven Experimental Protocols

The following protocols are self-validating systems, providing detailed, step-by-step methodologies for the key transformations of the title compound.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the SNAr reaction, a fundamental application of this intermediate.

Objective: To replace the C4-chloro substituent with a primary or secondary amine.

Methodology:

-

Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine (1.0 eq).

-

Reagent Addition: Add the desired amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) to achieve a concentration of approximately 0.1-0.5 M.

-

Scientist's Note: Polar aprotic solvents are chosen because they effectively solvate the cations but not the nucleophile, enhancing its reactivity. They also possess high boiling points, allowing the reaction to be heated to drive it to completion.

-

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual water and DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C4-amino substituted product.

Protocol 2: Chemoselective Reduction of the Nitro Group

This protocol employs a mild and highly selective method for reducing the nitro group without affecting the chloro or trifluoromethyl substituents.

Objective: To convert the C5-nitro group to a C5-amino group.

Methodology:

-

Reagent Preparation: In a round-bottom flask, add 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine (1.0 eq) and a solvent mixture, typically ethanol/water or acetone/water. [1]2. Addition of Reductants: Add ammonium chloride (NH₄Cl, 3.0-5.0 eq) followed by iron powder (Fe, 3.0-5.0 eq) in portions.

-

Scientist's Note: The Fe/NH₄Cl system is a classic and robust method for nitro group reduction under neutral conditions. [1][10]It is highly chemoselective, tolerating halogens, esters, and other reducible functional groups that might be affected by harsher methods like catalytic hydrogenation under certain conditions. The reaction is often exothermic, so portion-wise addition of the iron powder is recommended to control the temperature.

-

-

Reaction Conditions: Heat the resulting suspension to reflux (typically 70-90 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot (the amine) indicates reaction completion (typically 1-6 hours).

-

Workup:

-

Cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the organic solvent.

-

Add water and basify the aqueous solution with saturated sodium bicarbonate (NaHCO₃) to a pH of ~8.

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amine is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Safety and Handling

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

GHS Hazard Identification

| Hazard Class | Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation | [1][11] |

| Eye Irritation | H319: Causes serious eye irritation | [1][11] |

| Respiratory Irritation | H335: May cause respiratory irritation | [1][11] |

Precautionary and First-Aid Measures

| Category | Precautionary Statements & First-Aid | Source(s) |

| Prevention | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][11] |

| Response | IF ON SKIN: Wash with plenty of water. If irritation occurs, get medical advice. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [11][12] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [10][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [12] |

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

Conclusion

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine stands out as a strategically designed intermediate for advanced chemical synthesis. Its predictable reactivity at the C4 and C5 positions provides a robust platform for generating novel molecular entities. A thorough understanding of its properties, synthetic access, and reactivity, as detailed in this guide, empowers chemists to leverage its full potential in the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

-

Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo. (URL: [Link])

-

Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines - Taylor & Francis. (URL: [Link])

-

Products - 2a biotech. (URL: [Link])

-

Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar. (URL: [Link])

-

4-chloro-5-nitro-2-(trifluoromethyl)pyridine (C6H2ClF3N2O2) - PubChemLite. (URL: [Link])

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron - Sciencemadness.org. (URL: [Link])

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. (URL: [Link])

- Process for preparing 4-hydroxypyridines - Google P

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (URL: [Link])

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 2-(Trifluoromethyl)pyridin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 4. benchchem.com [benchchem.com]

- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 6. 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine | 1196154-31-0 | Benchchem [benchchem.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]

- 10. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 11. FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES* (2001) | D. G. Desai | 30 Citations [scispace.com]

- 12. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

An In-depth Technical Guide to 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and handling of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a key intermediate in modern pharmaceutical and agrochemical research. The information presented herein is curated to empower researchers with the technical knowledge required for its effective application and safe management.

Core Chemical Identity and Properties

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is a substituted pyridine ring bearing a chloro, a nitro, and a trifluoromethyl group. These functional groups impart unique electronic properties to the molecule, making it a versatile building block in organic synthesis.

Table 1: Key Identifiers and Physical Properties [1][2][3]

| Property | Value | Source(s) |

| CAS Number | 438554-45-1 | [1][2][3] |

| Molecular Formula | C₆H₂ClF₃N₂O₂ | [1][4][5] |

| Molecular Weight | 226.54 g/mol | [1][4] |

| Appearance | Powder | [2] |

| Boiling Point | 231.6 ± 40.0 °C at 760 mmHg | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ | [1][2] |

| Flash Point | 93.9 ± 27.3 °C | [1][2] |

| Refractive Index | 1.494 | [1][2] |

Note: Some physical properties are predicted values.

Structural Representation

The structural formula of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is presented below, illustrating the relative positions of the functional groups on the pyridine ring.

Caption: 2D structure of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, nitro, and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl group. The trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.[6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

C-Cl stretching vibrations.

-

Asymmetric and symmetric stretching vibrations of the NO₂ group.

-

C-F stretching vibrations of the CF₃ group.

-

C=N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the structure, with characteristic losses of Cl, NO₂, and CF₃ groups.[10]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine typically involves multi-step sequences starting from simpler pyridine derivatives. A common strategy is the chlorination and nitration of a pre-existing 2-(trifluoromethyl)pyridine scaffold. The precise conditions and reagents can be adapted from established protocols for similar compounds.[4][11][12][13][14]

A plausible synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine.

Experimental Protocol: Conceptual Synthesis

-

Nitration of 2-(Trifluoromethyl)pyridine: To a cooled mixture of concentrated sulfuric acid and nitric acid, slowly add 2-(trifluoromethyl)pyridine while maintaining a low temperature. After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). Quench the reaction by pouring it onto ice and neutralize with a base. Extract the product with a suitable organic solvent, dry, and purify.

-

Chlorination of 5-Nitro-2-(trifluoromethyl)pyridine: Dissolve the nitrated intermediate in a suitable solvent and treat with a chlorinating agent (e.g., N-chlorosuccinimide) in the presence of a catalyst or under UV irradiation. The reaction progress should be monitored. Upon completion, work up the reaction mixture to isolate the crude product, which can then be purified by chromatography or recrystallization.

Disclaimer: This is a conceptual protocol based on known transformations of similar molecules. Actual experimental conditions may need to be optimized.

Reactivity Profile

The reactivity of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing nitro and trifluoromethyl groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr).[5][15][16][17][18][19][20]

Nucleophilic Aromatic Substitution (SₙAr):

The electron-deficient pyridine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride.[5][15][16][17][18][19][20]

Caption: Generalized mechanism for nucleophilic aromatic substitution.

Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and binding affinity.[8][14][21] 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.[14][19][22] The nitro group can be reduced to an amine, which can then be further functionalized, and the chloro group can be displaced by various nucleophiles to introduce diversity.

Safety and Handling

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1]

Precautionary Measures: [1][15][23][24][25]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Use non-sparking tools.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[15][23][24][25]

References

- Supporting Information for "A mild and general method for the trifluoromethylation of arenes and heteroarenes". Organic & Biomolecular Chemistry.

- Electronic Supplementary Information (ESI) for "Continuous flow synthesis of trifluoromethyl-substituted heterocycles". The Royal Society of Chemistry.

- SAFETY DATA SHEET - 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile.

- 4-Chloro-5-nitro-2-(trifluoroMethyl)pyridine - Echemi. Echemi.

- Supporting Information for "Visible-Light-Induced Trifluoromethylation of Heterocycles with Sodium Triflin

- 4-Chloro-5-nitro-2-(trifluoroMethyl)pyridine | 438554-45-1 - ChemicalBook. ChemicalBook.

- 4-chloro-5-nitro-2-(trifluoromethyl)pyridine - ChemShuttle. ChemShuttle.

- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - ChemicalBook. ChemicalBook.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD..

- SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid. Fisher Scientific.

- 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | CAS 438554-45-1 | SCBT. Santa Cruz Biotechnology.

- SAFETY DATA SHEET - 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE. Shanghai Canbi Pharma Ltd..

- 4-chloro-5-nitro-2-(trifluoromethyl)pyridine (C6H2ClF3N2O2) - PubChemLite. PubChemLite.

- Nucleophilic Substitution Reactions.

- Nucleophilic substitution reactions in pyridine - Química Organica.org. Química Organica.org.

- 19F NMR Reference Standards. University of California, Santa Barbara.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. J-Stage.

- 5 - SAFETY DATA SHEET - 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Fisher Scientific.

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem. Benchchem.

- Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. Master Organic Chemistry.

- 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. PubMed Central.

- 19Flourine NMR - University of Ottawa. University of Ottawa.

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia.

- The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD..

- Interpretation of mass spectra.

- Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. - ResearchGate.

- 2-chloro-3-nitro-5-(trifluoromethyl)pyridine(72587-15-6) 1 h nmr - ChemicalBook. ChemicalBook.

- 4-Chloro-5-nitro-2-trifluoromethylpyridine,CAS 438554-45-1 - Langwaychem. Langwaychem.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. PubMed Central.

- 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem. PubChem.

- 4-Chloro-2-(trifluoromethyl)pyridine | C6H3ClF3N | CID 14761442 - PubChem. PubChem.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Journal of Biomedical Research & Environmental Sciences.

- 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 - Sigma-Aldrich. Sigma-Aldrich.

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. echemi.com [echemi.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. PubChemLite - 4-chloro-5-nitro-2-(trifluoromethyl)pyridine (C6H2ClF3N2O2) [pubchemlite.lcsb.uni.lu]

- 11. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 13. asianpubs.org [asianpubs.org]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. canbipharm.com [canbipharm.com]

- 16. gacariyalur.ac.in [gacariyalur.ac.in]

- 17. benchchem.com [benchchem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. acrospharma.co.kr [acrospharma.co.kr]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

This guide provides a comprehensive overview of a robust synthetic pathway for 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a key building block in the development of novel agrochemicals and pharmaceuticals. The trifluoromethylpyridine scaffold is of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy.

Introduction and Strategic Overview

The synthesis of polysubstituted pyridines, particularly those bearing a trifluoromethyl group, presents unique challenges due to the electron-deficient nature of the pyridine ring. Direct functionalization can be difficult and often results in a mixture of isomers. Therefore, a well-designed, multi-step synthetic approach is crucial for achieving high purity and yield of the target compound, 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine.

The strategy outlined in this guide follows a logical progression, starting from a readily accessible precursor and sequentially introducing the required functional groups. This approach allows for greater control over the regioselectivity of each transformation. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine.

Synthesis of Key Intermediate 1: 4-Hydroxy-2-(trifluoromethyl)pyridine

The synthesis commences with the formation of the foundational pyridine ring structure. A practical approach involves the cyclization of a pyranone precursor.

Rationale and Mechanistic Insight

The synthesis of 4-hydroxy-2-(trifluoromethyl)pyridine can be achieved from 2-trifluoromethyl-4H-pyran-4-one. This pyranone is then reacted with an ammonia source, leading to a ring-opening and subsequent recyclization to form the desired pyridinone, which exists in tautomeric equilibrium with the hydroxypyridine form. This method, while having a modest overall yield, utilizes readily available starting materials[1].

Caption: Reaction scheme for the synthesis of 4-Hydroxy-2-(trifluoromethyl)pyridine.

Experimental Protocol

Materials:

-

2-Trifluoromethyl-4H-pyran-4-one

-

Aqueous ammonia

-

Hydrochloric acid (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

To a solution of 2-trifluoromethyl-4H-pyran-4-one in a suitable solvent, add aqueous ammonia.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield crude 4-hydroxy-2-(trifluoromethyl)pyridine.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthesis of Key Intermediate 2: 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine

The second stage involves the regioselective nitration of the hydroxypyridine intermediate. The directing effects of the existing substituents are key to the success of this step.

Rationale and Mechanistic Insight

The nitration of the pyridine ring is an electrophilic aromatic substitution. The hydroxyl group at the 4-position is an activating, ortho-, para-directing group, while the trifluoromethyl group at the 2-position is a deactivating, meta-directing group. The combined influence of these groups, along with the deactivating effect of the pyridine nitrogen, directs the incoming nitro group to the 5-position. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent, where sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Caption: Nitration of 4-Hydroxy-2-(trifluoromethyl)pyridine.

Experimental Protocol

Materials:

-

4-Hydroxy-2-(trifluoromethyl)pyridine

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (65-70%)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Carefully add 4-hydroxy-2-(trifluoromethyl)pyridine to chilled concentrated sulfuric acid in a flask equipped with a magnetic stirrer and a dropping funnel, maintaining the temperature below 10°C.

-

Slowly add concentrated nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 40°C) for several hours, monitoring by TLC[2].

-

Once the reaction is complete, pour the mixture onto crushed ice.

-

Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-hydroxy-5-nitro-2-(trifluoromethyl)pyridine by recrystallization or column chromatography.

Synthesis of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

The final step is the conversion of the hydroxyl group to a chloro group. This is a standard transformation in heterocyclic chemistry.

Rationale and Mechanistic Insight

The conversion of a hydroxypyridine (or its pyridone tautomer) to a chloropyridine is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅)[3][4]. The reaction with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

Caption: Chlorination of 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine.

Experimental Protocol

Materials:

-

4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine

-

Thionyl chloride or phosphorus oxychloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

1,2-Dichloroethane or another suitable high-boiling solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of 4-hydroxy-5-nitro-2-(trifluoromethyl)pyridine in 1,2-dichloroethane, add a catalytic amount of DMF[3].

-

Slowly add thionyl chloride dropwise at room temperature[3].

-

Heat the reaction mixture to reflux (e.g., 110°C) and maintain for several hours, monitoring the reaction by TLC[3].

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine by column chromatography or recrystallization.

Data Summary

| Compound | Starting Material | Reagents | Solvent | Yield (%) |

| 4-Hydroxy-2-(trifluoromethyl)pyridine | 2-Trifluoromethyl-4H-pyran-4-one | Aqueous ammonia | Water | ~70% |

| 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine | 4-Hydroxy-2-(trifluoromethyl)pyridine | HNO₃, H₂SO₄ | Sulfuric acid | Varies |

| 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine | SOCl₂, DMF (cat.) | 1,2-Dichloroethane | ~92% |

Note: Yields are based on literature for analogous reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

The synthesis of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine can be effectively achieved through a three-step process involving the formation of a hydroxypyridine intermediate, followed by regioselective nitration and subsequent chlorination. This guide provides a detailed and scientifically grounded protocol for each step, empowering researchers to produce this valuable building block for further applications in medicinal chemistry and agrochemical development. The provided methodologies are based on established chemical transformations and offer a reliable pathway to the target compound.

References

- Tyvorskii, V. I., et al. (1997). Chemistry of Heterocyclic Compounds, 33(9), 995. This reference is relevant to the synthesis of the pyranone precursor and its conversion to 4-hydroxy-2-trifluoromethylpyridine.

- CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl)

- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google P

- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google P

Sources

- 1. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 4. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

This guide provides a detailed analysis of the expected spectral characteristics of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and data from structurally analogous molecules to provide a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this and similar substituted pyridine compounds.

Molecular Structure and Predicted Spectroscopic Overview

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine (C₆H₂ClF₃N₂O₂) possesses a unique substitution pattern on the pyridine ring that dictates its spectral behavior. The electron-withdrawing nature of the chloro, nitro, and trifluoromethyl groups significantly influences the electron density of the aromatic system, which is reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Key Molecular Features:

This guide will deconstruct the predicted spectral data for each major analytical technique, offering insights into the structural information that can be gleaned from each.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, we will examine the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the anisotropic effects of the ring and the electronic effects of the substituents. The strongly electron-withdrawing nitro and trifluoromethyl groups will deshield the ring protons, shifting their signals downfield.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| H-3 | 8.5 - 9.0 | Doublet | ~2-3 Hz |

| H-6 | 9.3 - 9.8 | Doublet | ~2-3 Hz |

Expert Interpretation: The proton at the 6-position is anticipated to be the most downfield-shifted due to the deshielding effects of the adjacent nitro group and the nitrogen atom of the pyridine ring. The proton at the 3-position will also be significantly downfield, influenced by the adjacent trifluoromethyl group and the ring nitrogen. The small coupling constant between these two protons is characteristic of a meta-relationship on a pyridine ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly dependent on the attached substituents. The carbon atoms bonded to the electron-withdrawing groups (C-2, C-4, C-5) are expected to be significantly deshielded. The trifluoromethyl group will also induce a characteristic quartet splitting pattern for the C-2 signal due to C-F coupling.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 145 - 150 | Quartet |

| C-3 | 120 - 125 | Singlet |

| C-4 | 140 - 145 | Singlet |

| C-5 | 148 - 153 | Singlet |

| C-6 | 150 - 155 | Singlet |

| -CF₃ | 118 - 123 | Quartet |

Expert Interpretation: The prediction of ¹³C NMR chemical shifts for substituted pyridines can be approached using empirical models and computational methods.[3][4][5] The carbon attached to the trifluoromethyl group (C-2) will exhibit a quartet due to the three fluorine atoms. The carbon of the trifluoromethyl group itself will also appear as a quartet. The carbons bearing the nitro (C-5) and chloro (C-4) groups are also expected at low field.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CF₃ | -65 to -70 | Singlet |

Expert Interpretation: The chemical shift of the -CF₃ group is characteristic for trifluoromethylpyridines. The absence of any fluorine-proton coupling will result in a singlet, simplifying the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for this class of compounds is crucial for accurate structural verification.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary to obtain a good signal-to-noise ratio for all carbon signals, including quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical spectral width: +50 to -250 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine will be dominated by absorptions from the nitro, trifluoromethyl, and chloro-substituted aromatic pyridine ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-O Asymmetric Stretch (NO₂) | 1550 - 1475 | Strong |

| N-O Symmetric Stretch (NO₂) | 1360 - 1290 | Strong |

| C-F Stretches (CF₃) | 1350 - 1100 | Strong, Multiple Bands |

| C=N, C=C Stretches (Pyridine Ring) | 1600 - 1400 | Medium to Strong |

| C-Cl Stretch | 840 - 600 | Medium to Strong |

Expert Interpretation: The two strong bands for the nitro group's N-O stretches are highly characteristic and are a primary diagnostic feature in the IR spectrum.[6][7] The C-F stretching vibrations of the trifluoromethyl group typically appear as multiple strong and broad absorptions, often overlapping with other signals in the fingerprint region. The aromatic C=C and C=N stretching vibrations will also be present.

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is expected to show a distinct molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is anticipated.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 226/228 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| [M-NO₂]⁺ | 180/182 | Loss of a nitro group |

| [M-Cl]⁺ | 191 | Loss of a chlorine atom |

| [M-CF₃]⁺ | 157 | Loss of a trifluoromethyl radical |

Expert Interpretation: Aromatic nitro compounds are known to undergo fragmentation through the loss of the nitro group.[8] Halogenated aromatic compounds also readily lose the halogen atom.[8] Therefore, significant peaks corresponding to the loss of NO₂, Cl, and CF₃ are expected. The fragmentation of nitroaromatic compounds can be complex, sometimes involving rearrangement and the loss of smaller radicals like NO or O.[9]

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography (GC) Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. By understanding the expected NMR chemical shifts and coupling patterns, the characteristic IR absorptions, and the likely mass spectral fragmentation pathways, researchers can more confidently identify and characterize this molecule in their synthetic and analytical workflows. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results.

References

-

E. Kleinpeter, et al. Journal of Chemical Information and Modeling. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration . [Link][3]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration . [Link][4]

-

Stenutz, R. NMR chemical shift prediction of pyridines . [Link][5]

-

PubChem. 4-chloro-5-nitro-2-(trifluoromethyl)pyridine . [Link][10]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation . [Link][8]

-

University of California, Santa Cruz. IR Tables . [Link][11]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups . [Link][6]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition . [Link][7]

-

ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... . [Link][9]

Sources

- 1. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR chemical shift prediction of pyridines [stenutz.eu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of molecular design. The trifluoromethylpyridine scaffold, in particular, is a privileged structural motif, imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3][4][5] Within this important class of compounds, 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine (CAS No. 438554-45-1) emerges as a highly reactive and versatile building block. Its unique arrangement of activating and leaving groups makes it an exceptional substrate for nucleophilic aromatic substitution, opening avenues for the synthesis of a diverse array of complex molecules.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, stability, and reactivity of this valuable synthetic intermediate.

Physicochemical Properties and Stability

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective and safe utilization. The key properties of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 438554-45-1 | |

| Molecular Formula | C₆H₂ClF₃N₂O₂ | |

| Molecular Weight | 226.54 g/mol | |

| Appearance | Powder | |

| Boiling Point | 231.6 ± 40.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Flash Point | 93.9 ± 27.3 °C | |

| Purity | Typically ≥95% |

Stability and Handling

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is a relatively stable crystalline solid under standard laboratory conditions. However, as with many nitropyridine derivatives, certain precautions are necessary to ensure its integrity and safe handling.[6]

-

Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place.[6] Inert atmosphere is not strictly necessary for storage but is good practice for highly reactive intermediates.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition.

-

Light and Moisture Sensitivity: Aromatic nitro compounds and N-oxides can be sensitive to UV light, which may lead to complex degradation pathways.[6] While specific data for this compound is limited, it is prudent to protect it from prolonged exposure to light and moisture.

-

Thermal Stability: The compound is thermally stable at ambient temperatures. However, at elevated temperatures, decomposition may occur.

Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is dominated by its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) at the 5-position and the trifluoromethyl group (-CF₃) at the 2-position.

Mechanism of Activation

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to the high reactivity of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine lies in the stabilization of the intermediate formed during this process, known as the Meisenheimer complex.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chloro leaving group (C4). This initial attack is the rate-determining step and leads to the formation of a negatively charged intermediate, the Meisenheimer complex.

-

Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized throughout the pyridine ring and, crucially, onto the electron-withdrawing nitro and trifluoromethyl groups through resonance and inductive effects. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The trifluoromethyl group, while primarily acting through a strong inductive effect, also contributes to the overall electron deficiency of the ring.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group.

The synergistic electron-withdrawing effects of the pyridine nitrogen, the nitro group, and the trifluoromethyl group make the C4 position exceptionally electrophilic and highly susceptible to nucleophilic attack.

Caption: Generalized workflow for the SNAr reaction.

Experimental Protocols

The high reactivity of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine allows for a wide range of nucleophiles to be employed, leading to the formation of diverse derivatives. Below are representative, field-proven protocols for the reaction with amine and phenoxide nucleophiles.

Protocol 1: Amination via SNAr

This protocol describes a general procedure for the reaction of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine with a primary or secondary amine.

Materials:

-

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

-

Amine (primary or secondary)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine (1.0 equivalent).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, to a concentration of approximately 0.1-0.5 M).

-

Add the amine nucleophile (1.1-1.5 equivalents) to the solution.

-

Add the non-nucleophilic base (1.2-2.0 equivalents). The base serves to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as required. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-5-nitro-2-(trifluoromethyl)pyridine derivative.

Caption: Workflow for the amination of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine.

Protocol 2: Etherification via SNAr

This protocol outlines a general procedure for the synthesis of aryl ethers from 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine and a phenol derivative.

Materials:

-

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

-

Phenol derivative

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a round-bottom flask, suspend the base (e.g., K₂CO₃, 1.5-2.0 equivalents) in the chosen anhydrous solvent (e.g., DMF).

-

Add the phenol derivative (1.1-1.2 equivalents) to the suspension and stir for 15-30 minutes at room temperature to form the phenoxide.

-

Add 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-aryloxy-5-nitro-2-(trifluoromethyl)pyridine.

Applications in Drug Development and Agrochemicals

The trifluoromethylpyridine moiety is a key component in a multitude of commercialized agrochemicals and pharmaceuticals.[1][2][4][5] While specific, publicly disclosed examples directly utilizing 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine are often proprietary, its structural motifs are prevalent in patented compounds, indicating its role as a valuable intermediate in discovery and development pipelines. For instance, patent WO2018/37223 lists CAS number 438554-45-1, suggesting its use in the synthesis of novel compounds.[7] The resulting 4-substituted-5-nitro-2-(trifluoromethyl)pyridine core can be further elaborated, for example, by reduction of the nitro group to an amine, which can then be functionalized in a variety of ways.

The table below showcases examples of commercialized agrochemicals that contain the trifluoromethylpyridine scaffold, illustrating the importance of intermediates like 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine in their synthesis.

| Compound | Class | Target/Mode of Action | Key Intermediate Type |

| Fluazifop-P-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor | 2-Chloro-5-(trifluoromethyl)pyridine |

| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Flonicamid | Insecticide | Chordotonal organ modulator | 4-(Trifluoromethyl)nicotinic acid |

| Sulfoxaflor | Insecticide | Nicotinic acetylcholine receptor (nAChR) competitive modulator | 6-(Trifluoromethyl)pyridine derivatives |

Conclusion

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine stands out as a pre-activated and highly versatile building block for organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution, a consequence of the powerful and synergistic electron-withdrawing effects of the pyridine nitrogen, the 5-nitro group, and the 2-trifluoromethyl group. This high reactivity, coupled with the proven importance of the trifluoromethylpyridine scaffold in bioactive molecules, makes it an invaluable tool for researchers and professionals in the fields of drug discovery and agrochemical development. A sound understanding of its properties, stability, and reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

- BenchChem. (2025). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. 170886-13-2 | 2-(Trifluoromethyl)pyridin-4-ol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a key intermediate in the synthesis of complex organic molecules. As a Senior Application Scientist, the following sections synthesize critical safety data with practical, field-proven insights to ensure its safe and effective use in a research and development setting. The protocols and recommendations herein are designed to be self-validating, promoting a culture of safety and experimental reproducibility.

Chemical Identity and Physicochemical Properties

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is a substituted pyridine derivative. The presence of a trifluoromethyl group, a nitro group, and a chlorine atom on the pyridine ring makes it a versatile, yet reactive, building block. Understanding its fundamental properties is the first step toward safe handling.

Table 1: Physicochemical Data for 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

| Property | Value | Source(s) |

| CAS Number | 438554-45-1 | [1][2] |

| Molecular Formula | C₆H₂ClF₃N₂O₂ | [2] |

| Molecular Weight | 226.54 g/mol | [2] |

| Appearance | Not explicitly stated for this specific CAS, but related compounds are crystals or solids. | [3] |

| Boiling Point | 231.6 ± 40.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Flash Point | 93.9 ± 27.3 °C | |

| XLogP3 | 2.00 |

Note: Some data points are predicted values from chemical databases.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The trifluoromethyl group enhances its reactivity, while the nitro group can contribute to its toxicological profile. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Signal Word: Warning [4]

Hazard Pictograms:

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Causality Behind the Hazards: The electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro and trifluoromethyl groups, makes the molecule reactive towards nucleophiles, including biological macromolecules in the skin, eyes, and mucous membranes. This reactivity is the likely basis for its irritant properties. While specific toxicological studies on this exact molecule are not widely published, related trifluoromethylpyridines are known to be harmful if swallowed, inhaled, or absorbed through the skin.[3][5]

First Aid Measures: A Self-Validating Protocol

Immediate and appropriate first aid is critical to mitigate exposure. The following steps should be clearly posted in any laboratory area where this chemical is handled.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[3][6][7] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention. [6][7] The rationale is to physically remove the chemical and dilute any remaining substance to minimize damage to the cornea and other sensitive tissues.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6][7] If skin irritation occurs, seek medical advice.[4][6] Contaminated clothing must be washed thoroughly before reuse.[4][6] This ensures the complete removal of the chemical from the skin to prevent ongoing irritation or potential absorption.

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[4][6] If the person feels unwell or if breathing is difficult, call a POISON CENTER or doctor.[4][6] This moves the individual away from the source of exposure and provides oxygen-rich air to aid recovery.

-

Ingestion: If swallowed, rinse the mouth with water.[7][8] Do NOT induce vomiting.[3] Seek immediate medical attention or call a POISON CENTER.[8][9] The lack of data on ingestion toxicity means that professional medical evaluation is the only safe course of action.

Safe Handling, Storage, and Spill Management

A proactive approach to handling and storage is the cornerstone of laboratory safety.

Engineering and Personal Protective Equipment (PPE)

The primary directive is to minimize all personal contact.[4]

-

Ventilation: All handling operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][10] This is the primary engineering control to prevent respiratory exposure.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][11]

-

Skin and Body Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4][11] Gloves must be inspected before use and disposed of properly after handling.[11]

-

Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Storage Protocol

Proper storage prevents degradation and accidental release.

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6][7] Polyethylene or polypropylene containers are suitable.[4]

-

Conditions: Store locked up.[4][6] Some suppliers recommend storing under an inert atmosphere, such as argon, to prevent reaction with moisture.[4]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]

Spill Management Workflow

A pre-planned response to a spill is essential for minimizing risk.

Sources

- 1. 4-Chloro-5-nitro-2-(trifluoroMethyl)pyridine | 438554-45-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. acrospharmatech.com [acrospharmatech.com]

A Comprehensive Technical Guide to 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and agrochemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the commercial sourcing, quality control, safe handling, and synthetic applications of this versatile compound.

Introduction: The Strategic Importance of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, with the CAS Number 438554-45-1, is a highly functionalized pyridine derivative.[1][2] Its structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom, offers multiple reaction sites, making it a valuable intermediate in the synthesis of complex organic molecules. The trifluoromethyl group is known to enhance key properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[3] This makes trifluoromethylated pyridines, like the title compound, highly sought-after scaffolds in the design of novel pharmaceuticals and agrochemicals.[4][5][6]

The strategic placement of the chloro and nitro substituents on the pyridine ring allows for selective chemical transformations, providing a versatile platform for the synthesis of a wide array of derivatives. This guide will equip you with the necessary information to effectively source, evaluate, and utilize 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine in your research and development endeavors.

Commercial Suppliers and Procurement

A reliable supply of high-purity starting materials is the cornerstone of successful research. Below is a comparative table of commercial suppliers for 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, compiled to assist in your procurement process. It is imperative to request a certificate of analysis (CoA) from any potential supplier to verify the purity and specifications of the material.

| Supplier | Purity | Available Quantities | Country of Origin | Website |

| Santa Cruz Biotechnology, Inc. | - | Inquire | USA | [7] |

| ChemShuttle | 95% | Inquire | USA | [8] |

| 2A Biotech | 96%+ | Inquire | USA | [9] |

| Hangzhou Leap Chem Co., Ltd. | Inquire | Inquire | China | [3] |

| LookChem | 85.0-99.8% | Inquire | China | [10] |

| Langwaychem | 97% | Inquire | China | [4] |

| Anax Laboratories | >96% | Inquire | India | |

| BLD Pharm | Inquire | Inquire | China | |

| Hyma Synthesis Pvt. Ltd. | Inquire | Inquire | India | [11] |

Quality Control and Analytical Validation

Ensuring the purity and identity of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is critical for the reproducibility of experimental results. The following analytical techniques are essential for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of organic compounds. For a related compound, 2-chloro-5-(trifluoromethyl)pyridine, a reverse-phase HPLC method has been described using a Newcrom R1 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[7] A similar method could be adapted for 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine.

Hypothetical HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method would be expected to separate the main compound from potential impurities generated during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is 225.9757 Da.[8] This can be confirmed by techniques such as GC-MS or LC-MS.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Some suppliers recommend refrigeration (2-8 °C).[8]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Safety Precautions: Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water. Avoid inhalation of dust or vapors.

Synthetic Applications and Experimental Protocols

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] The chloro and nitro groups can be selectively targeted for various chemical transformations.

Representative Synthetic Protocol: Synthesis of a Related Trifluoromethylpyridine

While a specific, detailed protocol for the synthesis of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine was not found in the provided search results, a general approach for the synthesis of related compounds involves the chlorination and subsequent fluorination of a picoline precursor.[4][5] A patent describes the preparation of 2-chloro-5-trifluoromethylpyridine by the chlorination of 3-trifluoromethylpyridine in the vapor phase at high temperatures or in the liquid phase with UV irradiation.[13]

General Procedure for the Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (for illustrative purposes):

This protocol describes the synthesis of a constitutional isomer and is provided to illustrate the type of chemical transformations involved.

-

Starting Material: 2-hydroxy-3-nitro-5-trifluoromethylpyridine

-

Reagents: Phosphorochloridic acid chloride, quinoline

-

Procedure:

-